
3-Methoxy-3-phenyl-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-phenyl-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various chemical bonds, making diazirines valuable tools in chemical and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-phenyl-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts reaction, where 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is synthesized using triflic acid as a catalyst . This method ensures the retention of optical purity and is effective for producing diazirinylated derivatives.
Industrial Production Methods: Industrial production of 3-methoxy-3-phenyl-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The scalability of the Friedel-Crafts reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-3-phenyl-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Photochemical Reactions: Activation by light (around 350-365 nm) to generate carbenes.
Thermal Reactions: Activation by heat (typically 110-130°C) to produce carbenes.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light sources.
Thermal Activation: Controlled heating apparatus.
Major Products: The primary products of these reactions are carbenes, which can further react with nearby C-H, O-H, or N-H bonds to form new chemical bonds .
Aplicaciones Científicas De Investigación
3-Methoxy-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a carbene precursor for studying reaction mechanisms and bond formation.
Biology: Employed in photoaffinity labeling to identify biological targets and study protein interactions.
Medicine: Utilized in the development of photoactivatable drugs and probes for imaging and therapeutic purposes.
Industry: Applied in polymer crosslinking and adhesion processes.
Mecanismo De Acción
The mechanism of action of 3-methoxy-3-phenyl-3H-diazirine involves the generation of carbenes upon activation. These carbenes can insert into various chemical bonds, facilitating the formation of new bonds. The molecular targets include unactivated C-H, O-H, and N-H bonds, making this compound versatile in different chemical environments .
Comparación Con Compuestos Similares
- 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-Bromo-3-phenyl-3H-diazirine
Comparison: 3-Methoxy-3-phenyl-3H-diazirine is unique due to its methoxy group, which can influence its reactivity and stability. Compared to trifluoromethyl and bromo derivatives, the methoxy group provides different electronic properties, potentially enhancing its efficacy in specific applications .
Propiedades
Número CAS |
82736-62-7 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-methoxy-3-phenyldiazirine |
InChI |
InChI=1S/C8H8N2O/c1-11-8(9-10-8)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
QBQYAROROHDZHY-UHFFFAOYSA-N |
SMILES canónico |
COC1(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

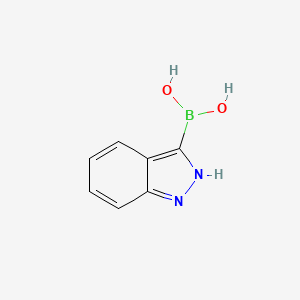
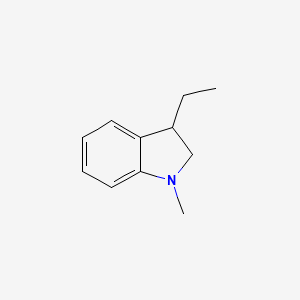

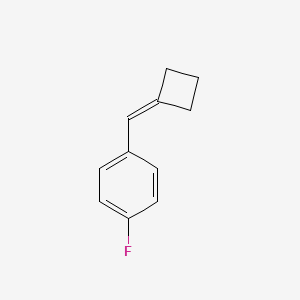
![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)

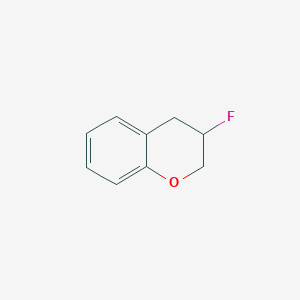
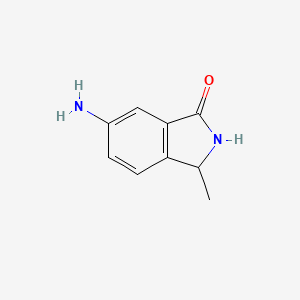
![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
